![molecular formula C8H7N5OS2 B2580586 N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 866043-11-0](/img/structure/B2580586.png)
N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” is a compound that belongs to the class of thiadiazoles. The molecular formula is C8H7N5OS2 and the molecular weight is 253.30408 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiadiazole ring, which is a heterocyclic compound. The compound also contains a pyrazinylsulfanyl group and an acetamide group .Applications De Recherche Scientifique
Glutaminase Inhibition
N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide analogs, including those similar to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), have been explored for their potential as glutaminase inhibitors. These compounds are studied for their ability to attenuate the growth of cancer cells, such as P493 human lymphoma B cells, both in vitro and in mouse xenograft models. The research focuses on identifying analogs with improved drug-like properties, including better solubility without compromising the inhibitory potency against kidney-type glutaminase (GLS), which is a therapeutic target in cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
The antimicrobial potential of novel thiazole derivatives incorporating pyrazole moieties, related to this compound, has been investigated. These compounds have been synthesized and assessed for their efficacy against a range of bacterial and fungal strains. The studies aim to understand the structure-activity relationship and identify compounds with significant antimicrobial properties, providing insights into their potential therapeutic applications (Saravanan et al., 2010).
Anticancer Properties
Research has explored the anticancer activities of compounds related to this compound through the pharmacophore hybridization approach. These studies involve the design and synthesis of novel non-condensed pyrazoline-bearing hybrid molecules, integrating 1,3,4-thiadiazole and other moieties to evaluate their efficacy in vitro against cancer cell lines. The goal is to develop cost-effective anticancer agents with potent activity and favorable drug-like characteristics (Yushyn et al., 2022).
Coordination Chemistry and Antioxidant Activity
Compounds structurally similar to this compound have been used to synthesize novel coordination complexes with metal ions. These complexes have been studied for their structural properties and potential antioxidant activities. The research includes investigating the effect of hydrogen bonding on the self-assembly process of these complexes and evaluating their efficacy as antioxidants, contributing to the understanding of their potential therapeutic applications (Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5OS2/c1-5(14)11-7-12-13-8(16-7)15-6-4-9-2-3-10-6/h2-4H,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGHPOXLGPURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


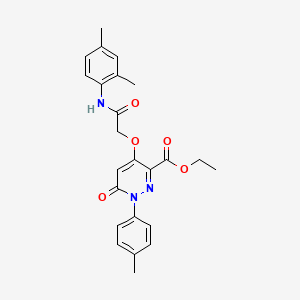
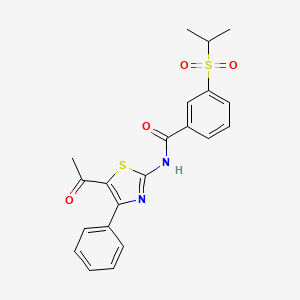

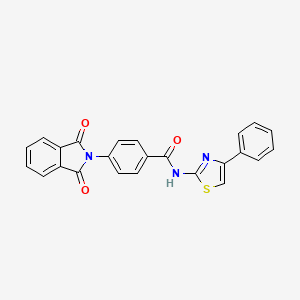
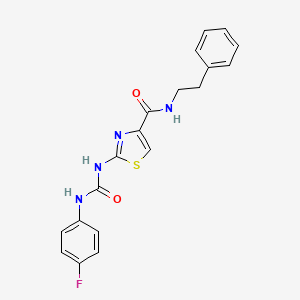
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2580513.png)
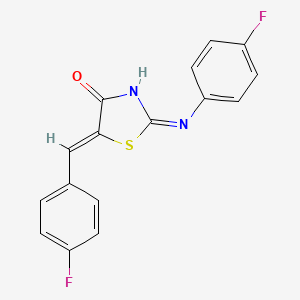
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2580517.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2580518.png)
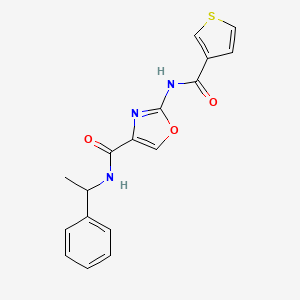
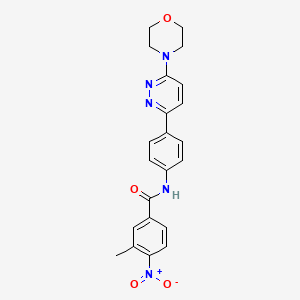

![Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2580526.png)